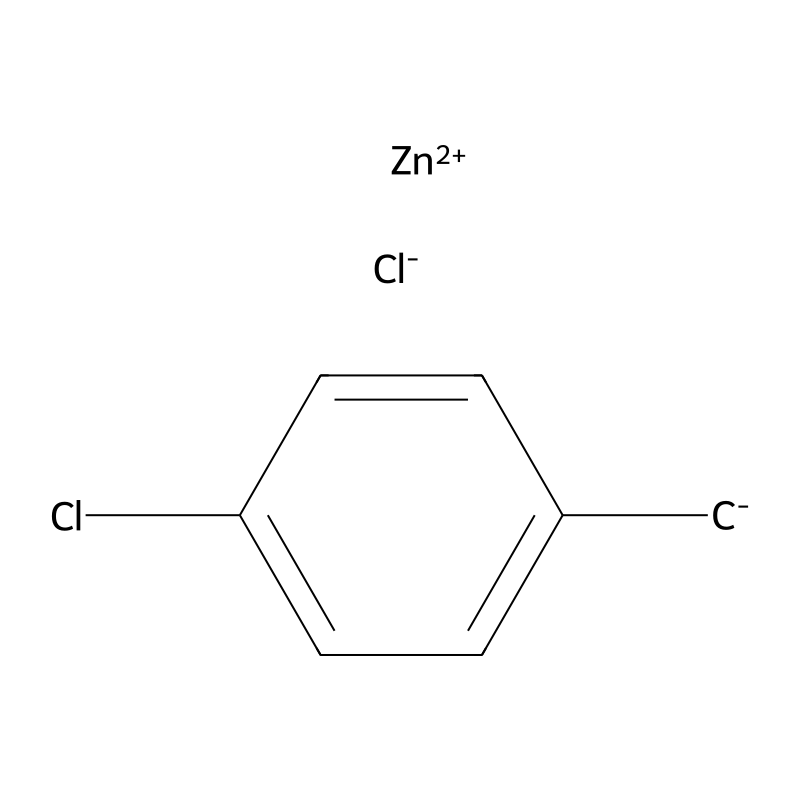4-Chlorobenzylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Negishi coupling reaction
This reaction is a powerful tool for carbon-carbon bond formation between alkenyl or aryl halides and organozinc compounds. 4-Chlorobenzylzinc chloride serves as a valuable nucleophilic reagent in Negishi coupling, enabling the synthesis of complex organic molecules with high regioselectivity and functional group tolerance.
Alkylation reactions
-Chlorobenzylzinc chloride can also participate in alkylation reactions with various electrophiles, such as carbonyl compounds and aldehydes. This allows for the introduction of a 4-chlorobenzyl group onto the target molecule, which can be crucial for modifying its properties or introducing specific functionalities.
Suzuki-Miyaura coupling
While less common than Negishi coupling, 4-Chlorobenzylzinc chloride can also be used in Suzuki-Miyaura coupling reactions under specific conditions. This reaction allows for the formation of carbon-carbon bonds between boronic acids and organozinc compounds.
It's important to note that the specific reaction conditions, choice of catalyst, and reaction temperature can significantly impact the outcome and efficiency of these reactions when using 4-Chlorobenzylzinc chloride.
Additional Applications
Medicinal chemistry
Due to its ability to introduce the 4-chlorobenzyl group, 4-Chlorobenzylzinc chloride can be used in the synthesis of potential drug candidates and other bioactive molecules.
Material science
The unique properties of organozinc compounds like 4-Chlorobenzylzinc chloride are being explored in the development of novel materials with desired functionalities. This includes applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
4-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula C₇H₆Cl₂Zn. It typically appears as a yellow to brown liquid and is known for its reactivity and utility in organic synthesis. The compound is derived from the reaction of 4-chlorobenzyl chloride with zinc, forming a Grignard reagent that is useful in various chemical transformations .
- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example:
- Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds:
- Formation of Carbanions: The compound can generate carbanions upon reaction with strong acids, which can further react with various electrophiles.
4-Chlorobenzylzinc chloride can be synthesized through several methods:
- Direct Reaction of Zinc with 4-Chlorobenzyl Chloride:
- Zinc metal is reacted with 4-chlorobenzyl chloride in a suitable solvent such as tetrahydrofuran (THF):
- Using Organolithium Reagents:
- In some cases, lithium reagents can be used to generate the corresponding organozinc species through transmetalation.
- Chlorination of Benzylzinc Compounds:
- Chlorination of benzylzinc compounds can yield chlorinated derivatives.
4-Chlorobenzylzinc chloride has various applications in organic synthesis:
- Synthesis of Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
- Material Science: Used in the development of new materials through polymerization reactions.
- Organic Synthesis: Acts as a versatile reagent in various organic transformations, including alkylation and acylation reactions.
The interaction studies involving 4-chlorobenzylzinc chloride primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable complexes with carbonyls and halides makes it a valuable reagent in synthetic chemistry. Additionally, studies on its stability and reactivity under different conditions help understand its safe handling and application in laboratories.
Several compounds share structural similarities with 4-chlorobenzylzinc chloride. Here are some notable comparisons:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Benzylzinc chloride | Organozinc | Commonly used Grignard reagent |
| 4-Bromobenzylzinc chloride | Organozinc | Similar reactivity but with bromine |
| 2-Chlorobenzylzinc chloride | Organozinc | Different position of chlorine affects reactivity |
| 4-Chlorobenzyl bromide | Alkyl halide | Used for similar coupling reactions |
Uniqueness of 4-Chlorobenzylzinc Chloride
The uniqueness of 4-chlorobenzylzinc chloride lies in its specific chlorination pattern at the para position relative to the zinc moiety, which influences its reactivity profile compared to other halogenated benzyl derivatives. This specificity allows for targeted synthesis pathways that may not be achievable with other similar compounds.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








